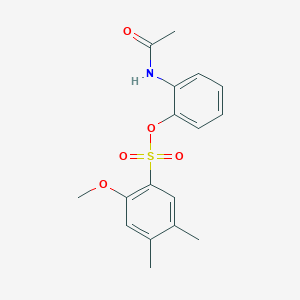
2-Acetamidophenyl 2-methoxy-4,5-dimethylbenzene-1-sulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Acetamidophenyl 2-methoxy-4,5-dimethylbenzene-1-sulfonate is an organic compound with a complex structure that includes an acetamido group, a methoxy group, and a sulfonate group attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-acetamidophenyl 2-methoxy-4,5-dimethylbenzene-1-sulfonate typically involves multiple steps. One common method includes the acylation of 2-aminophenol with acetic anhydride to form 2-acetamidophenol. This intermediate is then subjected to sulfonation using chlorosulfonic acid to introduce the sulfonate group. The final step involves the methylation of the hydroxyl group using dimethyl sulfate or a similar methylating agent.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
化学反应分析
Types of Reactions
2-Acetamidophenyl 2-methoxy-4,5-dimethylbenzene-1-sulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert nitro groups to amines.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids or quinones, while reduction can produce amines or alcohols.
科学研究应用
2-Acetamidophenyl 2-methoxy-4,5-dimethylbenzene-1-sulfonate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein interactions.
Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 2-acetamidophenyl 2-methoxy-4,5-dimethylbenzene-1-sulfonate involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with proteins, while the sulfonate group can interact with positively charged sites on enzymes or receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects.
相似化合物的比较
Similar Compounds
2-Acetamidophenol: Lacks the sulfonate and methoxy groups, making it less versatile in chemical reactions.
4,5-Dimethyl-2-methoxybenzenesulfonic acid: Lacks the acetamido group, which reduces its potential for biological interactions.
2-Methoxy-4,5-dimethylbenzenesulfonamide: Similar structure but with an amide group instead of an acetamido group.
Uniqueness
2-Acetamidophenyl 2-methoxy-4,5-dimethylbenzene-1-sulfonate is unique due to the combination of functional groups it possesses. This combination allows for a wide range of chemical reactions and biological interactions, making it a valuable compound for research and industrial applications.
属性
IUPAC Name |
(2-acetamidophenyl) 2-methoxy-4,5-dimethylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5S/c1-11-9-16(22-4)17(10-12(11)2)24(20,21)23-15-8-6-5-7-14(15)18-13(3)19/h5-10H,1-4H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPLLIZMAXRZCHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)OC2=CC=CC=C2NC(=O)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













